molecular formula C24H20N2O2 B215621 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile

2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile

Cat. No. B215621
M. Wt: 368.4 g/mol
InChI Key: RKYTXLUBKWKKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile, also known as BPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPOC belongs to the class of azetidine-containing compounds, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has been shown to selectively inhibit the activity of certain enzymes, such as the protease cathepsin L, which is involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit cancer cell growth and induce apoptosis, or programmed cell death. 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has also been shown to exhibit anti-inflammatory and antiviral properties, which may be useful in the treatment of inflammatory and viral diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile in lab experiments is its potent inhibitory activity against enzymes, which makes it a useful tool for studying enzyme function and regulation. However, one limitation of using 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile. One area of interest is the development of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile and its effects on enzyme function and regulation. Additionally, the development of new synthesis methods for 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile and related compounds may enable the discovery of new biological activities and potential drug candidates.

Synthesis Methods

The synthesis of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile involves the reaction of 4-(benzyloxy)phenylhydrazine and 4-methylphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting product is purified by column chromatography to obtain 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile in high yield and purity.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphatases. 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has also been reported to inhibit the growth of cancer cells and to exhibit anti-inflammatory and antiviral properties.

properties

Product Name

2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

1-(4-methylphenyl)-4-oxo-2-(4-phenylmethoxyphenyl)azetidine-2-carbonitrile

InChI

InChI=1S/C24H20N2O2/c1-18-7-11-21(12-8-18)26-23(27)15-24(26,17-25)20-9-13-22(14-10-20)28-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3

InChI Key

RKYTXLUBKWKKRO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC2(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC2(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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